2-(Aminomethyl)-3-methylbutanoic acid 2-(Aminomethyl)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 16934-21-7; 203854-54-0; 210345-86-1
VCID: VC5833846
InChI: InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
SMILES: CC(C)C(CN)C(=O)O
Molecular Formula: C6H13NO2
Molecular Weight: 131.175

2-(Aminomethyl)-3-methylbutanoic acid

CAS No.: 16934-21-7; 203854-54-0; 210345-86-1

Cat. No.: VC5833846

Molecular Formula: C6H13NO2

Molecular Weight: 131.175

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-3-methylbutanoic acid - 16934-21-7; 203854-54-0; 210345-86-1

Specification

CAS No. 16934-21-7; 203854-54-0; 210345-86-1
Molecular Formula C6H13NO2
Molecular Weight 131.175
IUPAC Name 2-(aminomethyl)-3-methylbutanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Standard InChI Key UUQYMNPVPQLPID-UHFFFAOYSA-N
SMILES CC(C)C(CN)C(=O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s backbone consists of a four-carbon chain with critical functional groups:

  • Aminomethyl group (-CH2_2NH2_2): Positioned at C2, this group confers nucleophilic reactivity, enabling peptide bond formation and metal coordination .

  • Methyl branch (-CH(CH3_3): At C3, this substituent introduces steric hindrance, influencing conformational stability and solubility .

The stereochemistry of the C2 center defines its enantiomers:

  • (R)-2-(Aminomethyl)-3-methylbutanoic acid (CID 11018900):

    • SMILES: CC(C)[C@H](CN)C(=O)O

    • InChIKey: UUQYMNPVPQLPID-YFKPBYRVSA-N .

  • Racemic mixture (CID 15775457):

    • SMILES: CC(C)C(CN)C(=O)O

    • InChIKey: UUQYMNPVPQLPID-UHFFFAOYSA-N .

Table 1: Comparative Structural Properties

Property(R)-Enantiomer Racemic Mixture
Molecular Weight131.17 g/mol131.17 g/mol
Melting PointNot reportedNot reported
Boiling PointNot reportedNot reported
SolubilityPolar solvents (e.g., water)Polar solvents (e.g., water)
Optical Rotation ([α]D)Dependent on configurationN/A (racemic)

Synthesis and Analytical Characterization

Synthetic Routes

While direct synthesis protocols for 2-(aminomethyl)-3-methylbutanoic acid are sparingly documented, analogous β-amino acid methodologies suggest potential pathways:

  • Strecker Synthesis: Reaction of 3-methylbutanal with ammonium cyanide, followed by hydrolysis to yield the aminomethyl group .

  • Enzymatic Resolution: Use of lipases or acylases to separate enantiomers from racemic mixtures, enhancing optical purity .

Spectroscopic Profiling

  • Infrared (IR) Spectroscopy:

    • ν(N-H): 3350–3250 cm1^{-1} (primary amine stretch) .

    • ν(C=O): 1720–1680 cm1^{-1} (carboxylic acid carbonyl) .

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: δ 1.05 (d, 3H, CH3_3), δ 2.15 (m, 1H, CH(CH3_3)), δ 3.25 (s, 2H, CH2_2NH2_2) .

Table 2: Predicted Collision Cross Section (CCS) for (R)-Enantiomer

Adductm/zCCS (Ų)
[M+H]+^+132.10192129.1
[M+Na]+^+154.08386136.5
[M-H]^-130.08736127.3

Functional Applications and Industrial Relevance

Pharmaceutical Development

The compound serves as a chiral building block in neurologically active agents. For example, its hydrochloride salt (ChemImpex) enhances blood-brain barrier permeability in GABA analogue prodrugs .

Peptide Engineering

Incorporation into peptide backbones introduces conformational rigidity, improving protease resistance. This property is exploited in antimicrobial peptide design .

Materials Science

Coordination complexes with transition metals (e.g., Cr(III), V(IV)) exhibit antibacterial activity, though such studies predominantly involve structurally similar amino acids .

Future Research Directions

  • Enantioselective Synthesis: Developing cost-effective catalytic asymmetric methods.

  • Pharmacokinetic Studies: Evaluating oral bioavailability and metabolic pathways.

  • Ecotoxicology: Assessing environmental persistence and bioaccumulation potential.

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